Martinostat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C22H31ClN2O2 |

|---|---|

Poids moléculaire |

390.9 g/mol |

Nom IUPAC |

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+; |

Clé InChI |

MRSVJZJSPMLBEO-UHDJGPCESA-N |

SMILES isomérique |

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |

SMILES canonique |

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Martinostat Hydrochloride: An In-depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinostat hydrochloride is a potent, small-molecule inhibitor of histone deacetylases (HDACs), with demonstrated activity against Class I and Class IIb HDACs. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neurobiology, and drug development, offering insights into the compound's therapeutic promise and methodologies for its study.

Introduction

This compound has emerged as a significant tool in the study of epigenetic regulation and as a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its primary mechanism of action revolves around the inhibition of histone deacetylases, enzymes that play a critical role in chromatin remodeling and the regulation of gene expression. By inhibiting HDACs, Martinostat alters the acetylation status of histones and other non-histone proteins, leading to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction. This guide will delve into the specifics of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: HDAC Inhibition

This compound functions as a potent inhibitor of specific histone deacetylase isoforms. Its inhibitory activity is crucial to its therapeutic effects, as it directly leads to the hyperacetylation of histone and non-histone proteins, thereby modulating gene expression and cellular function.

Target Specificity and Potency

Martinostat exhibits a high affinity for Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC6, with inhibitory concentrations in the low nanomolar range. This selectivity is a key aspect of its pharmacological profile, as different HDAC isoforms can have distinct, and sometimes opposing, cellular functions.

| HDAC Isoform | IC50 (nM) |

| Class I | |

| HDAC1 | 0.3 |

| HDAC2 | 2 |

| HDAC3 | 0.6 |

| Class IIa | |

| HDAC4 | 1,970 |

| HDAC5 | 352 |

| HDAC7 | >20,000 |

| Class IIb | |

| HDAC6 | 4.1 |

| Class IV | |

| HDAC8 | >15,000 |

| HDAC9 | >15,000 |

Table 1: Inhibitory concentration (IC50) values of Martinostat against a panel of recombinant human HDAC isoforms.

Molecular Interactions and Downstream Effects

The inhibition of HDACs by Martinostat leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails. This acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater accessibility of transcription factors to DNA, leading to the altered expression of various genes.

Furthermore, Martinostat's inhibitory action extends to non-histone proteins, such as α-tubulin, a substrate of HDAC6. Increased acetylation of α-tubulin can affect microtubule stability and dynamics, influencing cellular processes like cell motility and division.[1]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of Martinostat are mediated through its influence on several critical signaling pathways. This section explores two of the most well-characterized pathways affected by Martinostat: the BCR-ABL/STAT5 pathway in Chronic Myeloid Leukemia (CML) and the intrinsic apoptosis pathway.

Inhibition of the BCR-ABL/STAT5 Pathway in Chronic Myeloid Leukemia

In the context of Chronic Myeloid Leukemia (CML), particularly in cases resistant to tyrosine kinase inhibitors (TKIs), Martinostat has shown promise by targeting the BCR-ABL/STAT5 signaling cascade. The oncoprotein BCR-ABL constitutively activates the STAT5 transcription factor, promoting cell proliferation and survival. Martinostat treatment has been shown to inhibit this pathway, leading to reduced viability of CML cells.[2]

Caption: Martinostat's inhibition of HDACs interferes with the deacetylation of STAT5, contributing to the suppression of the pro-survival BCR-ABL/STAT5 signaling pathway in CML cells.

Induction of the Intrinsic Apoptosis Pathway

Martinostat has been observed to induce apoptosis, or programmed cell death, in various cancer cell lines. This is achieved primarily through the activation of the intrinsic, or mitochondrial, apoptosis pathway. By altering gene expression, Martinostat can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in cell death.

Caption: Martinostat induces apoptosis by altering the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis of Histone and Non-Histone Protein Acetylation

This protocol details the detection of changes in protein acetylation following Martinostat treatment.

Caption: A generalized workflow for performing Western blot analysis to assess protein acetylation.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the acetylated protein of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin) and a loading control (e.g., anti-β-actin, anti-total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the acetylated protein levels to the loading control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment.

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

-

Cell Treatment: Treat intact cells in suspension with this compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target HDAC protein remaining in solution using Western blotting.

-

Melting Curve Generation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Martinostat indicates target engagement and stabilization.

mRNA Sequencing for Gene Expression Profiling

This protocol outlines the steps for analyzing global changes in gene expression following Martinostat treatment.

Caption: A simplified workflow for mRNA sequencing analysis.

Detailed Steps:

-

Sample Preparation: Treat cells with this compound or a vehicle control. Extract total RNA using a suitable kit and assess its quality and quantity.

-

Library Preparation: Purify mRNA from the total RNA, fragment the mRNA, and synthesize first and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.

-

Bioinformatic Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between Martinostat-treated and control samples.

-

Pathway and Gene Ontology (GO) Analysis: Use bioinformatics tools to identify the biological pathways and gene ontology terms that are significantly enriched among the differentially expressed genes.

Conclusion

This compound is a potent and selective HDAC inhibitor with a well-defined mechanism of action. Its ability to modulate the acetylation of histone and non-histone proteins leads to significant changes in gene expression and the activity of key signaling pathways involved in cell survival and proliferation. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols for its study, as outlined in this guide, provide a solid foundation for further research and development. The continued investigation of this compound holds significant promise for the development of novel therapeutic strategies for a range of diseases, from cancer to neurodegenerative disorders.

References

Martinostat Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent Histone Deacetylase Inhibitor in Preclinical and Clinical Research

Martinostat hydrochloride is a potent, small-molecule inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Its ability to modulate the acetylation status of histones and other proteins has positioned it as a valuable tool in a variety of research fields, most notably in oncology and neuroscience. This guide provides a comprehensive overview of Martinostat's applications, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Martinostat exerts its effects by inhibiting the activity of Class I (HDACs 1, 2, 3) and Class IIb (HDAC6) histone deacetylases.[1] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, Martinostat promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating gene transcription.[2][3] This modulation of gene expression underlies its therapeutic potential in various diseases. Beyond histones, Martinostat also leads to the hyperacetylation of other proteins, such as tubulin.[2][3]

Applications in Cancer Research

Martinostat has demonstrated significant promise as an anti-cancer agent, particularly in the context of overcoming drug resistance.

Chronic Myeloid Leukemia (CML)

In preclinical studies, Martinostat has shown efficacy against both imatinib-sensitive and imatinib-resistant CML cells.[2][3] It has been shown to induce apoptosis and inhibit proliferation of CML cells with minimal toxicity to healthy cells.[2][3] A key finding is its synergistic effect when combined with tyrosine kinase inhibitors (TKIs) like imatinib, suggesting a potential therapeutic strategy to overcome TKI resistance in CML patients.[2][3] Mechanistically, Martinostat disrupts critical survival signaling pathways and enhances apoptotic responses in CML cells.[2][3]

Prostate Cancer

In the setting of castration-resistant prostate cancer (CRPC), a novel HDAC inhibitor, CN133, which is structurally related to Martinostat, has shown potent anti-tumor effects.[4] These effects are attributed to the inhibition of the androgen receptor (AR) signaling pathway through the downregulation of HDAC2 and HDAC3 protein expression.[4]

Applications in Neuroscience and Neuroimaging

A significant application of Martinostat in research is in the field of neuroimaging. When labeled with the positron-emitting isotope Carbon-11 ([11C]Martinostat), it serves as a radiotracer for Positron Emission Tomography (PET) imaging.[1][5] This allows for the in vivo quantification and visualization of HDAC expression in the brain and other organs.[1][6]

This technique has been employed in studies of various neurological and psychiatric disorders, including:

-

Alzheimer's Disease: Studies have revealed reduced HDAC I availability in patients with Alzheimer's disease, and this reduction is associated with amyloid-β and tau pathology, brain atrophy, and cognitive decline.[7][8]

-

Schizophrenia and Bipolar Disorder: [11C]Martinostat PET imaging has been used to investigate differential HDAC expression in these conditions.[9]

-

Normal Brain Function: Research using [11C]Martinostat has provided foundational knowledge about the distribution and expression of HDACs in the healthy human brain, showing higher expression in gray matter compared to white matter.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding Martinostat's activity and efficacy from various research studies.

| Parameter | Cell Line / Model | Value | Comparison | Reference |

| HDAC Isoenzyme Inhibition | ||||

| HDAC2 Activity | - | Significantly reduced at lower concentrations | More potent than SAHA (vorinostat) | [2] |

| HDAC6 Activity | - | Significantly reduced at lower concentrations | More potent than SAHA (vorinostat) | [2] |

| HDAC10 Activity | - | Significantly reduced at lower concentrations | More potent than SAHA (vorinostat) | [2] |

| Anti-Cancer Efficacy | ||||

| Efficacy vs. SAHA | 22Rv1 (CRPC xenograft) | ~100-fold more efficacious | - | [4] |

| Tumor Volume Reduction | 22Rv1 (CRPC xenograft) | 50% reduction (CN133) | More efficacious than SAHA | [4] |

| In Vivo Imaging Kinetics | ||||

| Baseline Distribution Volume (VT) | Nonhuman Primate Brain | 29.9 - 54.4 mL/cm³ | - | [10][11] |

| Nondisplaceable Tissue Uptake (VND) | Nonhuman Primate Brain | 8.6 ± 3.7 mL/cm³ | Suggests high specific binding | [10][11] |

| K1 (Uptake Rate Constant) | Nonhuman Primate Brain | 0.65 mL/cm³/min (average) | - | [10][11] |

| k4 (Release Rate Constant) | Nonhuman Primate Brain | 0.0085 min⁻¹ (average) | - | [10][11] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows involving Martinostat are provided below using Graphviz.

Signaling Pathway: Martinostat's Action in CML

Caption: Martinostat inhibits HDACs, leading to increased acetylation, altered gene expression, and disruption of survival pathways like BCR-ABL/STAT5, ultimately inducing apoptosis and inhibiting proliferation in CML cells.

Experimental Workflow: [11C]Martinostat PET Imaging

Caption: Workflow for [11C]Martinostat PET imaging, from radiosynthesis of the tracer to data acquisition and analysis for quantifying HDAC levels in vivo.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following provides a generalized methodology for key experiments cited in Martinostat research, based on common laboratory practices.

Cell Viability and Proliferation Assay

-

Objective: To assess the cytotoxic and anti-proliferative effects of Martinostat on cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., K562 CML cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blotting for Histone Acetylation

-

Objective: To determine the effect of Martinostat on the acetylation levels of histones.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with Martinostat (e.g., 0.5 µM and 2.5 µM) and a control for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Martinostat in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 22Rv1 prostate cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Martinostat, combination therapy). Administer the treatment via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Analysis: Compare the tumor growth rates and final tumor volumes between the treatment groups.

-

This technical guide provides a comprehensive overview of the research applications of this compound. Its potent HDAC inhibitory activity makes it a valuable tool for investigating epigenetic mechanisms in cancer and neurological disorders, with promising translational potential. Researchers are encouraged to consult the primary literature for more specific and detailed protocols tailored to their experimental needs.

References

- 1. Martinostat - Wikipedia [en.wikipedia.org]

- 2. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging assisted evaluation of antitumor efficacy of a new histone deacetylase inhibitor in the castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [11C]Martinostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Kinetic Analysis and Quantification of [¹¹C]Martinostat for in Vivo HDAC Imaging of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Martinostat Hydrochloride: A Technical Guide

Executive Summary

Martinostat is a potent and selective inhibitor of Class I (HDACs 1, 2, 3) and Class IIb (HDAC6) histone deacetylases.[1][2][3] Developed at the Martinos Center for Biomedical Imaging, it has demonstrated significant preclinical efficacy in various cancer models, including chronic myeloid leukemia (CML) and prostate cancer.[4][5] Beyond its therapeutic potential, Martinostat has been successfully radiolabeled with carbon-11 (B1219553) ([11C]Martinostat) and is widely utilized as a positron emission tomography (PET) imaging agent to quantify HDAC expression and target engagement in the brain and peripheral organs in both preclinical and human studies.[1][6] This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and key experimental protocols associated with Martinostat hydrochloride.

Discovery and Synthesis

The development of Martinostat (also known as CN133) was the culmination of a seven-year effort to create a brain-penetrant HDAC inhibitor suitable for PET imaging.[2] The research team synthesized over 130 compounds before arriving at the final structure of Martinostat, which was designed to bind tightly to HDAC targets and effectively cross the blood-brain barrier.[2] Its name is a tribute to the Martinos Center for Biomedical Imaging, where it was developed.[3]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the seminal publication by Wang et al. provides the foundational methodology, a generalizable synthetic route can be outlined based on standard organic chemistry principles for similar hydroxamic acid-based HDAC inhibitors. The core structure consists of a hydroxamic acid zinc-binding group, a linker, and an adamantane (B196018) cap group. The synthesis typically involves the coupling of these three key fragments followed by deprotection steps.

General Synthetic Scheme:

-

Synthesis of the Linker-Cap Intermediate: This often begins with a commercially available phenylacetic acid derivative. The adamantane group is introduced via reductive amination or an SN2 reaction to form the N-(adamantan-1-ylmethyl)-N-methylamine moiety.

-

Formation of the Cinnamic Acid Derivative: The intermediate from step 1 is then subjected to a Horner-Wadsworth-Emmons or Wittig reaction to introduce the acryloyl group, forming the cinnamic acid derivative.

-

Hydroxamic Acid Formation: The carboxylic acid is activated (e.g., using EDC/HOBt or by converting to an acyl chloride) and reacted with a protected hydroxylamine (B1172632) derivative (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine).

-

Deprotection and Salt Formation: The protecting group on the hydroxylamine is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The final product is then treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or dioxane) to yield this compound.

Mechanism of Action

Martinostat exerts its biological effects through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[7] This deacetylation leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, Martinostat causes an accumulation of acetylated histones, leading to a more relaxed chromatin structure and the reactivation of tumor suppressor gene expression.[4][7] This ultimately results in the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in cancer cells.[4]

Martinostat is particularly potent against Class I HDACs (HDAC1, 2, and 3) and the Class IIb enzyme, HDAC6.[2] The inhibition of HDAC6 also leads to the hyperacetylation of non-histone proteins like α-tubulin, which can disrupt microtubule function and intracellular trafficking.[4]

Pharmacological Properties

In Vitro HDAC Inhibitory Activity

Martinostat demonstrates low nanomolar potency against its target HDAC isoforms.[2] Its inhibitory activity has been quantified using recombinant human enzymes and compared with the pan-HDAC inhibitor Vorinostat (SAHA).

| HDAC Isoform | Martinostat IC₅₀ (nM)[2] | SAHA IC₅₀ (nM)[2] |

| HDAC1 | 0.3 | 3.0 |

| HDAC2 | 2.0 | 11 |

| HDAC3 | 0.6 | 4.1 |

| HDAC4 | >1000 | 5000 |

| HDAC5 | 352 | 840 |

| HDAC6 | 4.1 | 12 |

| HDAC7 | >1000 | >10000 |

| HDAC8 | 412 | 260 |

| HDAC9 | >1000 | >10000 |

| Total HDACs (K562 nuclear extract) | 9.0[4] | 23[4] |

Pharmacokinetics of [11C]Martinostat

The radiolabeled version, [11C]Martinostat, has been extensively studied in non-human primates to characterize its pharmacokinetic properties for PET imaging. These studies confirm its suitability as a brain imaging agent, showing high brain uptake and specific binding.[6]

| Parameter | Value | Description |

| Log D | 2.03[2] | In vitro partition coefficient, indicating good potential for blood-brain barrier penetration. |

| K₁ | 0.65 mL/cm³/min (average)[6] | The rate constant for transfer from plasma to the tissue compartment. |

| k₄ | 0.0085 min⁻¹ (average)[6] | The rate constant for dissociation from the specific binding compartment. |

| VT | 29.9–54.4 mL/cm³[6] | Total distribution volume in the brain, reflecting both specific and non-specific binding. |

| VND | 8.6 ± 3.7 mL/cm³[6] | Non-displaceable distribution volume, representing non-specific and free ligand in tissue. |

Preclinical Efficacy

Chronic Myeloid Leukemia (CML)

In preclinical CML models, Martinostat has shown potent anti-leukemic activity, both as a single agent and in combination with tyrosine kinase inhibitors (TKIs) like imatinib (B729).[4] It effectively impairs the proliferation and viability of both TKI-sensitive and TKI-resistant CML cells, inducing caspase-dependent apoptosis.[4] Mechanistically, Martinostat inhibits the BCR-ABL/STAT5 signaling pathway, a key driver of CML pathogenesis.[4] In a resistant CML xenograft model, the combination of Martinostat and imatinib led to a significant reduction in tumor growth.[4]

Prostate Cancer

In a castration-resistant prostate cancer (CRPC) xenograft model, a derivative of Martinostat (CN133) demonstrated superior efficacy compared to SAHA, resulting in a 50% reduction in tumor volume.[5] The anti-tumor mechanism was attributed to the inhibition of the androgen receptor (AR) signaling pathway through the decreased expression of HDAC2 and HDAC3 proteins.[5]

Signaling Pathways and Experimental Workflows

Visualizations

Caption: General workflow for the preclinical development and evaluation of Martinostat.

Caption: Martinostat inhibits the pro-survival BCR-ABL/STAT5 pathway in CML.

Caption: Martinostat inhibits Androgen Receptor signaling by downregulating HDAC2/3.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the IC₅₀ of Martinostat against specific recombinant HDAC isoforms.

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer: 50 mM Tris-HCl (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.05% Tween-20, and 5 µg/mL BSA.

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

Reconstitute recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, or 6) and the corresponding fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in Assay Buffer to the desired concentrations.

-

-

Assay Procedure:

-

In a black 96-well plate, add 35 µL of HDAC Assay Buffer to each well.

-

Add 5 µL of the Martinostat serial dilutions or vehicle control (for no inhibition) to the appropriate wells.

-

Add 5 µL of the diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

-

To initiate the reaction, add 5 µL of the fluorogenic substrate to each well.

-

-

Incubation and Development:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of Developer reagent (containing a trypsin-like protease that cleaves the deacetylated substrate to release a fluorescent signal).

-

Incubate at room temperature for an additional 15-20 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Martinostat on the viability and proliferation of cancer cell lines (e.g., K562 CML cells).[8][9]

-

Cell Seeding:

-

Harvest exponentially growing cells and count them using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of medium containing the various concentrations of Martinostat or vehicle control to the wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

-

Western Blot for Histone Acetylation

This protocol is used to qualitatively and quantitatively assess the increase in histone acetylation following Martinostat treatment.[7][10][11]

-

Cell Treatment and Histone Extraction:

-

Culture cells (e.g., HeLa or a relevant cancer cell line) and treat with various concentrations of Martinostat (e.g., 0.1-1 µM) or vehicle control for a specified time (e.g., 6-24 hours).

-

Harvest the cells and perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.4 N H₂SO₄. Precipitate the histones with trichloroacetic acid (TCA).

-

-

Protein Quantification and Sample Preparation:

-

Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.

-

Prepare samples by mixing 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins) at 100V for 60-90 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in blocking buffer.

-

As a loading control, a parallel blot or a stripped and re-probed blot should be incubated with an antibody against a total histone protein (e.g., anti-total Histone H3).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film. Densitometry can be used to quantify the changes in acetylation levels relative to the total histone loading control.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Martinostat - Wikipedia [en.wikipedia.org]

- 4. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging assisted evaluation of antitumor efficacy of a new histone deacetylase inhibitor in the castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Histone western blot protocol | Abcam [abcam.com]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Martinostat Hydrochloride: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinostat hydrochloride is a potent and selective inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. Martinostat, by inhibiting this activity, promotes histone hyperacetylation and the activation of gene expression. This whitepaper provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is the hydrochloride salt of Martinostat. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2E)-3-(4-{[(Adamantan-1-ylmethyl)(methyl)amino]methyl}phenyl)-N-hydroxyacrylamide hydrochloride |

| Molecular Formula | C22H31ClN2O2 |

| Molecular Weight | 390.95 g/mol |

| CAS Number | 1629052-58-9 (for parent compound) |

| Appearance | Solid |

| Solubility | Soluble in DMSO (≥10 mg/mL) and sparingly soluble in Ethanol (1-10 mg/mL)[1] |

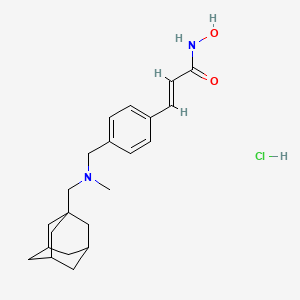

The chemical structure of Martinostat features a hydroxamic acid group, which is crucial for its HDAC inhibitory activity, and an adamantane (B196018) moiety.

Chemical Structure of Martinostat

Mechanism of Action

Martinostat is a potent inhibitor of Class I (HDACs 1, 2, 3) and Class IIb (HDAC6) histone deacetylases.[2][3] Its mechanism of action involves the chelation of the zinc ion within the active site of the HDAC enzyme by its hydroxamic acid group. This binding prevents the deacetylase from acting on its substrates, primarily acetylated lysine (B10760008) residues on histone tails. The resulting accumulation of acetylated histones leads to a more open chromatin structure (euchromatin), which allows for the binding of transcription factors and the subsequent expression of previously silenced genes.[4] This can trigger various cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells.

dot

Caption: Mechanism of this compound action.

In Vitro Inhibitory Activity

Martinostat has demonstrated potent and selective inhibitory activity against several HDAC isoforms. The 50% inhibitory concentrations (IC50) are summarized below.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 0.3[1] |

| HDAC2 | 2[1] |

| HDAC3 | 0.6[1] |

| HDAC4 | 1,970[1] |

| HDAC5 | 352[1] |

| HDAC6 | 4.1[1] |

| HDAC7 | >20,000[1] |

| HDAC8 | >15,000[1] |

| HDAC9 | >15,000[1] |

| Total HDACs (K562 cells) | 9[5] |

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol describes a method to determine the IC50 value of this compound against a specific HDAC isoform using a commercially available fluorometric assay kit.

Materials:

-

Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

HDAC Assay Buffer

-

HDAC Substrate (e.g., a fluorogenic acetylated peptide)

-

Developer solution

-

This compound stock solution (in DMSO)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence capabilities (Excitation/Emission ~360/460 nm)

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare a serial dilution of this compound in HDAC Assay Buffer. A typical concentration range would be from 1 pM to 100 µM.

-

Enzyme Preparation: Dilute the purified HDAC enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.

-

Assay Reaction:

-

Add 50 µL of HDAC Assay Buffer to each well.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add 20 µL of the diluted HDAC enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the HDAC substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Add 50 µL of the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate to produce a fluorescent signal.

-

Readout: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the fluorescence of the no-enzyme control from all other readings. Plot the percentage of HDAC activity against the logarithm of the this compound concentration. The IC50 value can be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure to assess the effect of this compound on the acetylation levels of histones in cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Histone Extraction:

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Perform histone extraction using an acid extraction method.[4] Briefly, lyse the cells, isolate the nuclei, and extract the histones with sulfuric acid. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing equal amounts of histone extract (e.g., 15-20 µg) with Laemmli sample buffer and boiling for 5 minutes.[4]

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to account for loading differences.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for evaluating this compound and its signaling pathway.

References

The Role of Martinostat Hydrochloride in Neuroepigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Martinostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, and its pivotal role in advancing the field of neuroepigenetics. Primarily utilized in its radiolabeled form, [11C]Martinostat, it has become an indispensable tool for in vivo imaging, offering unprecedented insights into the epigenetic landscape of the human brain in both health and disease.

Introduction to Neuroepigenetics and HDAC Inhibition

Neuroepigenetics refers to the study of epigenetic modifications that influence the development and function of the nervous system. These modifications, which include DNA methylation and histone modifications, alter gene expression without changing the underlying DNA sequence. Histone acetylation is a key epigenetic mark associated with transcriptional activation; it neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors[1].

This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many neurodegenerative and psychiatric disorders, the balance is shifted towards hypoacetylation due to the aberrant activity of HDACs, resulting in transcriptional repression and contributing to disease pathophysiology[1][2]. Consequently, HDACs have emerged as promising therapeutic targets. This compound is a brain-penetrant HDAC inhibitor that has proven to be a powerful tool for both investigating these disease mechanisms and for developing novel therapeutics[3][4].

Mechanism of Action of this compound

Martinostat functions as a potent, reversible inhibitor of class I (HDAC1, HDAC2, HDAC3) and class IIb (HDAC6) histone deacetylases[5][6][7]. By binding to the catalytic site of these enzymes, Martinostat blocks their deacetylase activity. This inhibition leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails (a state known as hyperacetylation) as well as on non-histone protein substrates like α-tubulin[3][8].

The resulting histone hyperacetylation promotes a more open, transcriptionally active chromatin state. This facilitates the expression of genes crucial for neuronal function, including those involved in synaptic plasticity, memory formation, and neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF)[1][6]. The direct relationship between lower HDAC levels (as measured by Martinostat binding) and higher expression of genes like BDNF has been observed in the human brain[6].

Caption: The inhibitory action of Martinostat on HDACs, leading to histone hyperacetylation and gene expression.

Quantitative Data Summary

Martinostat's properties have been extensively quantified, particularly its efficacy as an HDAC inhibitor and its pharmacokinetic profile as a PET radiotracer.

Table 1: In Vitro HDAC Inhibition

| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |

| Martinostat | Total HDACs (Class I-IV) | 9 nM | K562 cell nuclear extracts | [3] |

| SAHA (Vorinostat) | Total HDACs (Class I-IV) | 23 nM | K562 cell nuclear extracts | [3] |

| Martinostat | HDAC1, HDAC2, HDAC3 | Stabilizes at ~0.1 µM | Human brain homogenate (Thermal Shift Assay) | [6] |

| Martinostat | HDAC1, HDAC2, HDAC3, HDAC6 | Low nanomolar affinity | Recombinant enzymes | [5] |

Table 2: [11C]Martinostat In Vivo Pharmacokinetics (Non-Human Primate Brain)

| Parameter | Value | Description | Reference |

| VT (Total Distribution Volume) | 29.9 – 54.4 mL/cm³ | High volume of distribution, indicating significant tissue binding. | [4][9] |

| VND (Non-displaceable Uptake) | 8.6 ± 3.7 mL/cm³ | Low non-specific binding, suggesting high specific binding to HDACs. | [4][9] |

| K1 (Influx Rate Constant) | 0.65 mL/cm³/min (avg) | High rate of penetration across the blood-brain barrier. | [4][9] |

Table 3: Regional [11C]Martinostat Uptake in Healthy Human Brain

| Brain Region | SUV60-90min (Mean ± SD) | Implication | Reference |

| Hippocampus | 2.4 ± 0.3 | Lowest HDAC expression among gray matter regions. | [6] |

| Amygdala | 2.4 ± 0.3 | Low HDAC expression, similar to hippocampus. | [6] |

| Cerebellum | 3.6 ± 0.5 | High HDAC expression. | [6] |

| Putamen | 3.7 ± 0.5 | Highest HDAC expression among measured regions. | [6] |

| Gray Matter (Average) | 3.2 ± 0.4 | Higher expression than white matter. | [6] |

| White Matter (Average) | 1.7 ± 0.3 | Lower expression than gray matter. | [6] |

Applications in Neuroepigenetic Research

The primary application of Martinostat is as the PET radiotracer [11C]Martinostat, which allows for the non-invasive quantification of class I HDAC (1-3) density and distribution in the living brain[4][6][10].

Mapping the Epigenetic Landscape

First-in-human studies with [11C]Martinostat established a baseline map of HDAC expression in the healthy brain, revealing a consistent and region-specific distribution[6][10]. The finding that regions critical for memory and mood, such as the hippocampus, have the lowest levels of these HDACs provides a crucial link between regional epigenetic machinery and cognitive function[6].

Investigating Neurological Disorders

[11C]Martinostat PET imaging is a powerful tool for investigating the role of HDACs in disease.

-

Alzheimer's Disease (AD): Contrary to hypotheses based on some preclinical models, imaging studies revealed a reduction in HDAC I availability in brain regions of living AD patients that are vulnerable to amyloid-β and tau pathology. This reduction in HDACs was found to mediate the effects of amyloid and tau on brain atrophy and cognitive decline, identifying a novel aspect of AD pathophysiology[11][12].

-

Chronic Pain: In patients with chronic low back pain, [11C]Martinostat PET showed significantly lower HDAC availability in brain regions associated with pain processing compared to healthy controls, suggesting a role for neuroepigenetic dysregulation in the maintenance of chronic pain states[7].

-

Other Disorders: The probe has also been applied to investigate neuroepigenetic alterations in conditions such as schizophrenia and bipolar disorder[13].

Facilitating Drug Development

A major challenge in developing drugs for central nervous system (CNS) disorders is confirming that they cross the blood-brain barrier and engage their intended target. [11C]Martinostat PET provides a direct method to measure target engagement for novel HDAC inhibitors in vivo, which is invaluable for dose-finding studies and for establishing a relationship between enzyme occupancy and therapeutic effect[4][9][14].

Caption: Workflow demonstrating the use of [11C]Martinostat PET to validate new CNS drugs.

Key Experimental Protocols

In Vivo [11C]Martinostat PET Imaging (Human Protocol Outline)

This protocol provides a generalized workflow for human neuroimaging studies.

-

Radiotracer Synthesis: [11C]Martinostat is synthesized with a high specific activity and radiochemical purity (≥95%)[6].

-

Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan may be performed for attenuation correction.

-

Tracer Administration: A bolus of [11C]Martinostat is administered intravenously at the start of the scan. For kinetic modeling, arterial blood sampling may be performed to measure the arterial input function[4].

-

PET Scan Acquisition: Dynamic PET data are acquired over a period of approximately 90 minutes[6].

-

Image Analysis:

-

Images are reconstructed and co-registered with an anatomical MRI for region-of-interest (ROI) analysis.

-

Outcome Measures: The primary outcome is often the Standardized Uptake Value (SUV), typically calculated from the 60-90 minute post-injection window (SUV60-90min), which reflects radiotracer uptake and binding. Alternatively, full kinetic modeling using the arterial input function can derive the total distribution volume (VT), a more quantitative measure of receptor density[4][6].

-

Ex Vivo Thermal Shift Assay for Target Engagement

This assay confirms that a compound binds to and stabilizes its target protein in a complex biological sample like brain tissue.

-

Tissue Preparation: Postmortem human brain tissue is homogenized in a suitable buffer to create a clarified brain homogenate (lysate)[6].

-

Incubation: Aliquots of the homogenate are incubated with increasing concentrations of this compound (or a vehicle control) for a set period.

-

Thermal Challenge: The samples are heated to a specific temperature that is sufficient to denature a portion of the target proteins in the absence of a stabilizing ligand.

-

Separation: The heated samples are centrifuged to pellet the aggregated, denatured proteins.

-

Quantification: The amount of soluble (non-denatured) HDAC1, HDAC2, and HDAC3 remaining in the supernatant is quantified using methods like Western blotting or mass spectrometry. An increase in the amount of soluble HDAC at a given temperature in the presence of Martinostat indicates target stabilization and therefore binding[6].

Conclusion and Future Outlook

This compound, particularly in its role as the PET ligand [11C]Martinostat, has fundamentally advanced the study of neuroepigenetics. It has provided the first-ever in vivo quantification of HDAC expression in the living human brain, establishing a critical link between the brain's epigenetic machinery and its function in health and disease[10][11]. Its application has reshaped our understanding of complex neurological disorders like Alzheimer's disease and chronic pain.

For drug development professionals, [11C]Martinostat offers a robust platform for assessing the brain penetrance and target engagement of novel HDAC inhibitors, de-risking clinical trials and enabling a more precise, mechanism-based approach to CNS drug discovery. The continued use of this powerful tool holds immense promise for stratifying patient populations, monitoring therapeutic responses, and ultimately, developing novel epigenetic-based treatments for a range of debilitating neurological and psychiatric conditions[6].

References

- 1. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 2. Histone deacetylase as emerging pharmacological therapeutic target for neuropathic pain: From epigenetic to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Martinostat - Wikipedia [en.wikipedia.org]

- 6. Insights into neuroepigenetics through human histone deacetylase PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating Neuroepigenetic Alterations in Chronic Low Back Pain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Analysis and Quantification of [¹¹C]Martinostat for in Vivo HDAC Imaging of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 11. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

A Technical Guide to the Fundamental Research Applications of Martinostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinostat hydrochloride is a potent, small-molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, including cancer and neurological disorders. Martinostat's ability to modulate HDAC activity has positioned it as a valuable tool in fundamental research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action and Selectivity

This compound exerts its biological effects by inhibiting the activity of specific histone deacetylases. It is particularly potent against Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC (HDAC6).[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[1][2] Computational docking studies have shown that Martinostat interacts with the binding pocket of HDAC isoenzymes in a manner similar to other well-characterized HDAC inhibitors like SAHA (Vorinostat).[3]

The primary mechanism involves the hydroxamic acid moiety of Martinostat chelating the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to hyperacetylation of both histone and non-histone protein targets, which can trigger a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation.[2][4]

Quantitative Data: Inhibitory Activity of Martinostat

The inhibitory potency of Martinostat against various HDAC isoforms has been quantified in multiple studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| HDAC Isoform | IC50 (nM) | Reference |

| Class I | ||

| HDAC1 | 80 ± 3 | [1] |

| HDAC2 | Significantly Reduced Activity | [1] |

| HDAC3 | Potent Inhibition | [5] |

| Class IIa | ||

| HDAC4 | >1000 | [6] |

| HDAC5 | >1000 | [6] |

| HDAC7 | >1000 | [6] |

| Class IIb | ||

| HDAC6 | Significantly Reduced Activity | [1] |

| Class IV | ||

| HDAC10 | Significantly Reduced Activity | [1] |

| Total HDACs | 9 ± 2 | [1] |

Signaling Pathways Modulated by Martinostat

A key area of investigation for Martinostat is its impact on oncogenic signaling pathways. In the context of Chronic Myeloid Leukemia (CML), Martinostat has been shown to synergize with the tyrosine kinase inhibitor (TKI) imatinib (B729) to suppress the BCR-ABL/STAT5 signaling cascade.[1][3] The BCR-ABL fusion protein is the primary driver of CML, and its downstream effector, STAT5, is crucial for leukemic cell survival and proliferation. The combination of Martinostat and imatinib effectively abolishes the activation of both BCR-ABL and STAT5.[3]

Experimental Protocols

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps to assess changes in histone acetylation in cell lines treated with this compound.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Histone Extraction (Acid Extraction Method):

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.

-

Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl or 0.4 N H₂SO₄.

-

Incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).

-

Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

-

Mix 15-30 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load samples onto a 15% SDS-polyacrylamide gel.[7]

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[9]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

5. Quantification:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of acetylated histone bands to the total histone loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.

1. Cell Treatment:

-

Treat intact cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.[10]

2. Heating:

-

Heat the cell suspensions in a thermocycler to a range of temperatures for a defined period (e.g., 3 minutes).

3. Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated protein fraction by centrifugation.

4. Protein Detection:

-

Analyze the soluble fractions by Western blotting, using antibodies specific for the HDAC isoforms of interest (e.g., HDAC1, HDAC2, HDAC6).

5. Data Analysis:

-

Quantify the amount of soluble protein at each temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of Martinostat indicates target engagement.

In Vivo Xenograft Studies

Chronic Myeloid Leukemia (CML) Xenograft Model:

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Cell Line: Imatinib-resistant K562 CML cells.[1]

-

Procedure:

-

Irradiate mice with a sublethal dose of X-rays.

-

Inoculate mice with K562 cells.

-

Once tumors are established, randomize mice into treatment groups: vehicle control, Martinostat alone, imatinib alone, and Martinostat in combination with imatinib.

-

Administer treatments as per the defined schedule and dosage.

-

Monitor tumor growth by caliper measurements.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Prostate Cancer Xenograft Model:

-

Animal Model: Immunodeficient mice.

-

Cell Line: 22Rv1 castration-resistant prostate cancer cells.[5]

-

Procedure:

-

Implant 22Rv1 cells subcutaneously into the flanks of the mice.

-

When tumors reach a specified volume, randomize mice into treatment groups.

-

Treat mice with Martinostat (or a derivative like CN133) or placebo for a defined period (e.g., 21 days).[5]

-

Monitor tumor volume throughout the study.

-

Perform PET/CT imaging with [11C]Martinostat before and after treatment to assess target engagement and therapeutic response.[5]

-

[11C]Martinostat for Positron Emission Tomography (PET) Imaging

Martinostat can be radiolabeled with carbon-11 (B1219553) ([11C]Martinostat) for use as a PET tracer to quantify HDAC expression in vivo.[11] This has significant applications in both preclinical and clinical research, allowing for the non-invasive assessment of HDAC levels in the brain and peripheral organs.[11][12]

PET Imaging Protocol (General Overview):

-

Radiotracer Synthesis: Synthesize [11C]Martinostat on-site due to the short half-life of carbon-11.

-

Administration: Administer [11C]Martinostat intravenously to the subject (animal or human).

-

Image Acquisition: Perform dynamic PET imaging over a specified duration (e.g., 90-120 minutes) to capture the tracer's kinetics.[11]

-

Data Analysis:

-

Reconstruct PET data and co-register with anatomical images (e.g., MRI).

-

Define regions of interest (ROIs) in the brain or other organs.

-

Use kinetic modeling (e.g., two-tissue compartment model) with an arterial plasma input function to calculate the total distribution volume (VT), which is an indicator of HDAC density.[11]

-

Standardized Uptake Value (SUV) can also be calculated as a simplified measure of tracer uptake.

-

Conclusion

This compound is a versatile and potent research tool for investigating the role of HDACs in health and disease. Its well-defined selectivity profile, coupled with its utility as a PET imaging agent, provides researchers with a powerful means to study epigenetic mechanisms in living systems. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of robust experiments, ultimately advancing our understanding of HDAC biology and the development of novel therapeutics.

References

- 1. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Martinostat as a novel HDAC inhibitor to overcome tyrosine kinase inhibitor resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Imaging assisted evaluation of antitumor efficacy of a new histone deacetylase inhibitor in the castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Contrast PET Imaging with [18F]NT160, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Martinostat Hydrochloride: A Technical Guide to HDAC Isoform Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinostat hydrochloride is a potent histone deacetylase (HDAC) inhibitor that has garnered significant interest in the scientific community for its therapeutic potential, particularly in oncology and neuroscience.[1][2] This technical guide provides an in-depth overview of Martinostat's interaction with HDAC isoforms, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. Martinostat is noted for its high potency against class I HDACs (isoforms 1, 2, and 3) and the class IIb HDAC6.[3][4] Its ability to penetrate the brain has also made it a valuable tool for in vivo imaging of HDACs using positron emission tomography (PET) when labeled with carbon-11.[4][5]

HDAC Isoform Selectivity and Potency

This compound exhibits a distinct profile of HDAC isoform inhibition. Its activity has been quantified against various isoforms, revealing a high degree of potency, particularly for class I and IIb HDACs.

Quantitative Inhibition Data

The inhibitory activity of Martinostat against a panel of HDAC isoforms has been determined through various in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| HDAC Isoform | IC50 (nM) | Notes |

| Total HDACs | 9 ± 2 | Measured in nuclear extracts from K562 cells.[3] |

| HDAC1 | 80 ± 3 | [3] |

| HDAC2 | 32 ± 1 | [3] |

| HDAC6 | 13 ± 1 | [3] |

| HDAC10 | 45 ± 2 | [3] |

Note: The IC50 values can vary depending on the specific assay conditions and the source of the enzyme (recombinant vs. cellular extracts).

Studies using recombinant human HDAC enzymes have demonstrated that Martinostat has low nanomolar affinities for HDACs 1, 2, 3, and 6.[4] In cellular thermal shift assays (CETSA) performed on tissue samples, Martinostat shows selectivity for class I HDACs (isoforms 1, 2, and 3).[4]

Experimental Protocols

The characterization of Martinostat's HDAC inhibitory activity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used in its evaluation.

In Vitro Fluorogenic HDAC Activity Assay

This assay is a common method to determine the enzymatic activity of HDACs and the potency of their inhibitors. It utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

Principle: The assay typically employs a substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC, a developing enzyme (e.g., trypsin) can cleave the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute the recombinant human HDAC enzyme of interest in the assay buffer to a desired concentration.

-

Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in a suitable solvent like DMSO.

-

Prepare a stock solution of the developing enzyme (e.g., trypsin) in an appropriate buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a known HDAC inhibitor as a positive control.

-

Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specific period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developing enzyme solution to each well.

-

Incubate at 37°C for a short period (e.g., 15 minutes) to allow for complete cleavage of the deacetylated substrate.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[3]

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Calculate the percentage of HDAC inhibition for each concentration of Martinostat.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[3]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the engagement of a drug with its target protein in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as Martinostat, to its target protein, an HDAC, can stabilize the protein, increasing its melting temperature. This stabilization results in more soluble protein remaining after heat treatment, which can be detected by methods like Western blotting.

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specific duration in culture.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the cell suspensions to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the target protein.

-

Include an unheated control sample.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration in each sample.

-

-

Detection by Western Blot:

-

Separate the soluble proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the HDAC isoform of interest.

-

Use a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the band intensity against the temperature to generate a melting curve for the target HDAC in the presence and absence of Martinostat.

-

A shift in the melting curve to a higher temperature in the presence of Martinostat indicates target engagement and stabilization.

-

Signaling Pathways and Downstream Effects

Martinostat's inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, thereby modulating various cellular processes, including gene expression, cell cycle progression, and apoptosis.[3]

BCR-ABL/STAT5 Signaling in Chronic Myeloid Leukemia (CML)

In the context of CML, Martinostat has been shown to inhibit the BCR-ABL and STAT5 signaling pathways, which are critical for the proliferation and survival of CML cells.[3]

Caption: Martinostat inhibits HDACs, leading to STAT5 hyperacetylation and disruption of the pro-survival BCR-ABL/STAT5 pathway in CML.

Induction of Apoptosis

HDAC inhibitors, including Martinostat, are known to induce apoptosis in cancer cells.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of HDACs can lead to changes in the expression of pro- and anti-apoptotic proteins.

Caption: Martinostat induces apoptosis by modulating both intrinsic and extrinsic pathways, leading to caspase activation.

Regulation of Gene Expression

The primary mechanism of action of Martinostat is the alteration of gene expression through the hyperacetylation of histones. This leads to a more open chromatin structure, allowing for the transcription of genes that may have been silenced. In human neural progenitor cells, Martinostat treatment has been shown to increase the expression of genes associated with synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and Synaptophysin (SYP), as well as genes implicated in neurodegeneration like Progranulin (GRN).[2]

Caption: Martinostat inhibits HDACs, leading to histone hyperacetylation, open chromatin, and altered gene expression.

Conclusion